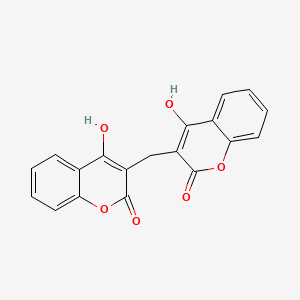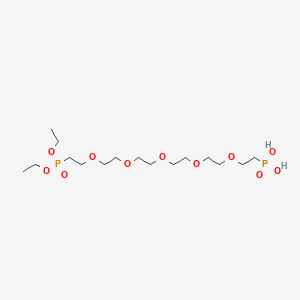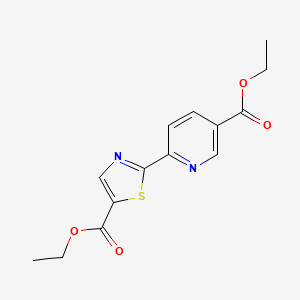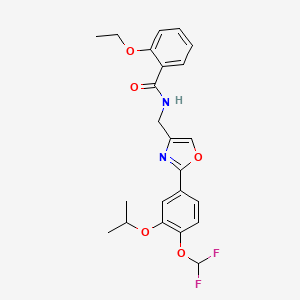
DNS-8254
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNS-8254 is a small molecule drug that is a potent and selective Phosphodiesterase 2 (PDE2) inhibitor . It was initially developed by Dart NeuroScience LLC . It has been used for the treatment of Memory Disorders . The IC50 value of DNS-8254 for hPDE2a is 8 nM, and the intrinsic clearance rate in rats is 25.6 uL/min/mg .
Synthesis Analysis
The design and improvement of the binding properties of DNS-8254 was achieved using X-ray crystal structures in conjunction with careful analysis of electronic and structural requirements for the PDE2a enzyme . The increased potency of DNS-8254 was facilitated by the formation of a halogen bond with the oxygen of Tyr827 present in the PDE2a active site .Molecular Structure Analysis
The molecular formula of DNS-8254 is C18H15BrF3N5O . The InChIKey is TTWAYHJJEHLVNR-LBPRGKRZSA-N . The CAS Registry number is 1821107-98-5 .Aplicaciones Científicas De Investigación
Domain Name System (DNS) Overview
- DNS is a distributed database used to resolve hostnames into IP addresses, simplifying the process of remembering and reaching Internet destinations (Goerzen, 2004).
DNS Complexity and Evolution
- DNS has evolved from its inception in the 1980s to address the increasing complexity of the Internet, with refinements over time to handle new challenges (Vixie, 2007).
Large-Scale DNS Measurements
- Large-scale DNS measurements provide insights into the evolution of the Internet and the technical operations of domains. This involves challenges such as scaling measurements and minimizing the burden on global DNS infrastructure (Rijswijk-Deij et al., 2016).
DNS Security and Privacy
- Despite extensive research, DNS continues to face significant security and privacy challenges, requiring ongoing efforts to address vulnerabilities and threats (Kang, Spaulding, & Mohaisen, 2016).
Passive DNS Monitoring
- DNS monitoring is critical for identifying anomalies, measuring performance, and generating usage statistics. A passive DNS monitoring system can track trends and suspicious activities (Deri et al., 2012).
DNS and Botnet Detection
- DNS is used by both legitimate users and malicious applications, including botnets. DNS traffic inspection helps in detecting botnet infections, although it often results in false positives (Kheir et al., 2014).
DNS Tunnel Detection
- DNS protocols are sometimes exploited to establish covert channels for malicious activities. Multidimensional analysis and machine learning techniques can be effective in detecting such DNS tunnels (Jiang & Wang, 2020).
DNS in Software Defined Networks
- Ensuring DNS security in Software Defined Networks (SDN) is crucial due to DNS's role in translating web addresses to IP addresses for network communication (Gupta, Shah, & Shrivastava, 2017).
DNS Forensics
- DNS data mining is valuable for forensic analysis, helping in detecting malicious domain names and reconstructing network activities (Marchal et al., 2012).
Direcciones Futuras
Currently, DNS-8254 is in the discovery phase . It has demonstrated significant memory enhancing effects in a rat model of novel object recognition . This suggests that DNS-8254 may be a useful tool to explore the pharmacology of selective PDE2a inhibition .
Relevant Papers One relevant paper is “Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2) Inhibitors for the Treatment of Memory Disorders” published in the Journal of Medicinal Chemistry . This paper reports a series of potent and selective [1,2,4]triazolo [1,5-a]pyrimidine PDE2a inhibitors, including DNS-8254 .
Propiedades
Número CAS |
1821107-98-5 |
|---|---|
Nombre del producto |
DNS-8254 |
Fórmula molecular |
C18H15BrF3N5O |
Peso molecular |
454.2512 |
Nombre IUPAC |
(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
Clave InChI |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
SMILES |
O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DNS-8254; DNS 8254; DNS8254. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



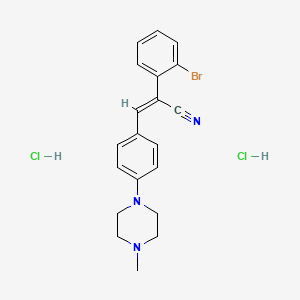
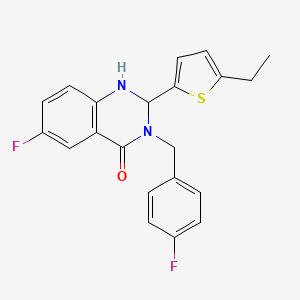
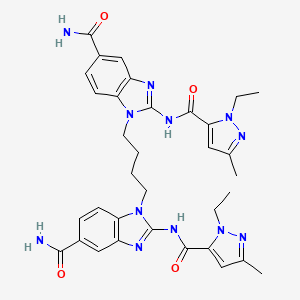
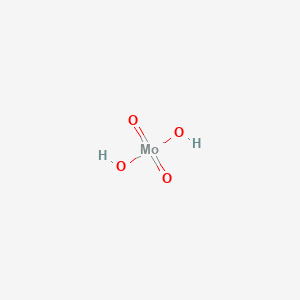
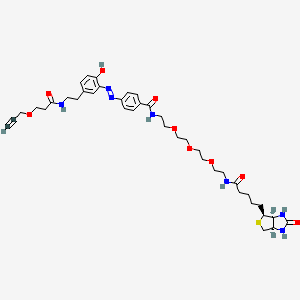
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
